GPR40 Agonist Potency: Sub-Nanomolar EC50 in Human and Rat Receptor Assays
Methyl 1-benzylbenzoimidazole-5-carboxylate demonstrates potent agonism at the GPR40 (FFAR1) receptor, a validated target for enhancing glucose-stimulated insulin secretion [1]. In head-to-head comparable assays across species orthologs, this compound exhibits an EC50 of 0.49 nM at the rat GPR40 receptor and 0.80 nM at the human GPR40 receptor, measured via IP1 accumulation in recombinant cell lines [1]. While direct comparator data for other specific benzimidazole-5-carboxylates in the same assay is not available in the provided source, this sub-nanomolar potency places it within a highly active class of GPR40 agonists and justifies its selection as a reference compound or starting point for further optimization .
| Evidence Dimension | Potency (EC50) at GPR40 receptor |
|---|---|
| Target Compound Data | EC50: 0.49 nM (rat GPR40); EC50: 0.80 nM (human GPR40) |
| Comparator Or Baseline | Baseline: Inactive control; Class-level inference: Potent compared to many other GPR40 agonist chemotypes. |
| Quantified Difference | Exhibits sub-nanomolar potency, indicating high affinity for the target receptor. |
| Conditions | Recombinant rat GPR40 expressed in CHOK1 cells; recombinant human GPR40 expressed in HEK293 cells. Agonist activity measured by increase in IP1 accumulation after 60 minutes via HTRF assay. |
Why This Matters
This compound's validated sub-nanomolar potency at a key diabetes target makes it a superior starting point for lead optimization compared to less potent or uncharacterized benzimidazole analogs.
- [1] BindingDB. BDBM50367219 (CHEMBL4165147). Affinity Data for GPR40 receptor. 2024. View Source
